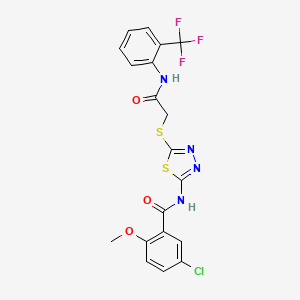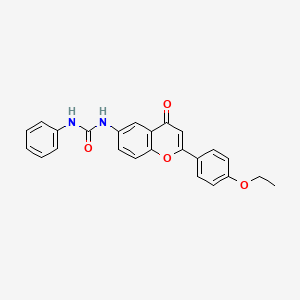
1-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea, also known as EPCU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPCU is a heterocyclic organic compound that belongs to the class of ureas and is known for its unique structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel polystyrene-supported TBD catalysts have been developed and characterized for their use in the Michael addition, which is crucial for the synthesis of Warfarin and its analogues, showcasing the potential application of related chromen compounds in medicinal chemistry (Alonzi et al., 2014).
- Supramolecular self-assembly of coumarine-based acylthiourea synthon, directed by π-stacking interactions, highlights the structural and interactive properties of chromene derivatives, providing insights into their potential applications in molecular engineering and design (Saeed et al., 2016).
Biological Activities and Applications
- Microwave-assisted synthesis of novel pyrano[2,3-f]chromen-4-ones exhibited antimicrobial activity, demonstrating the potential therapeutic applications of chromene derivatives in addressing bacterial and fungal infections (Ashok et al., 2016).
- Investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, including chromen compounds, has shown significant potential in scavenging free radicals, suggesting their use as antioxidant agents in pharmaceutical applications (Stanchev et al., 2009).
- The preparation of S14161 and its analogues, including a more potent antitumor agent 6-bromo-8-ethoxy-3-nitro-2H-chromene, underscores the significance of chromene derivatives in the development of new anticancer drugs (Yin et al., 2013).
Molecular Docking and Mechanistic Studies
- Molecular docking and antimicrobial activity studies on novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones indicate their potential as DNA gyrase inhibitors, offering insights into their mechanism of action and paving the way for the development of new antimicrobial agents (Ashok et al., 2016).
Propiedades
IUPAC Name |
1-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-2-29-19-11-8-16(9-12-19)23-15-21(27)20-14-18(10-13-22(20)30-23)26-24(28)25-17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H2,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHZKRADBLRLRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



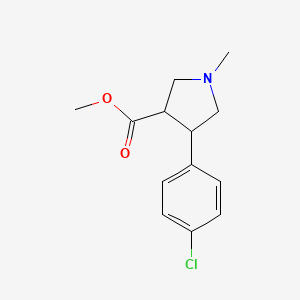

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)
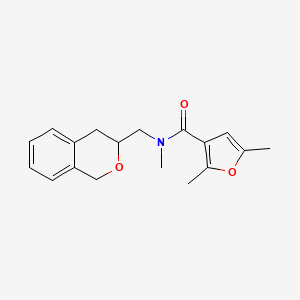
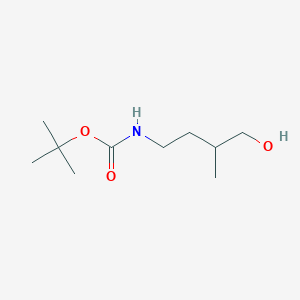
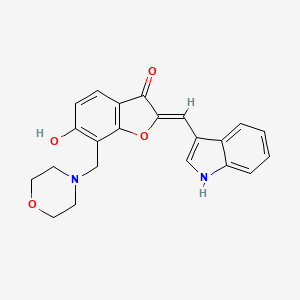
![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)
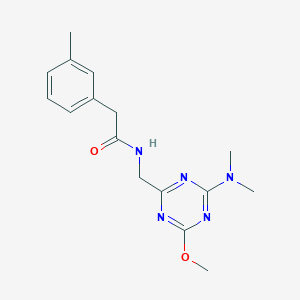
![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2397077.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)
